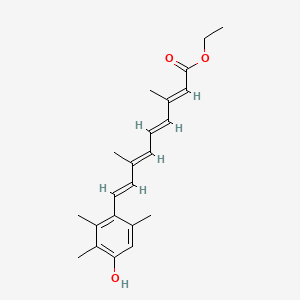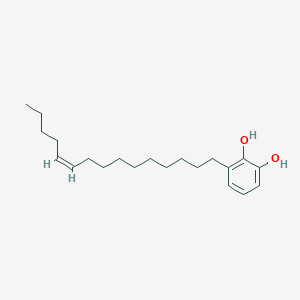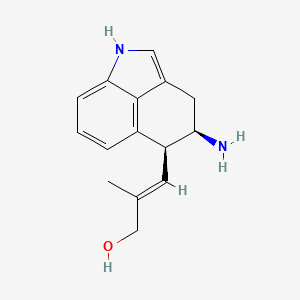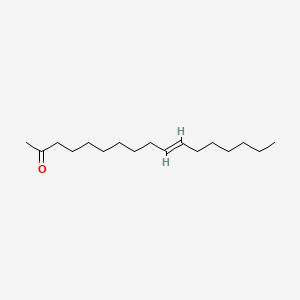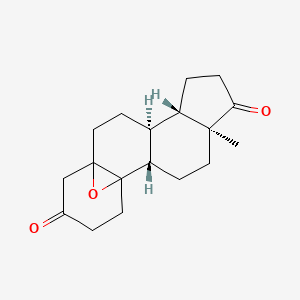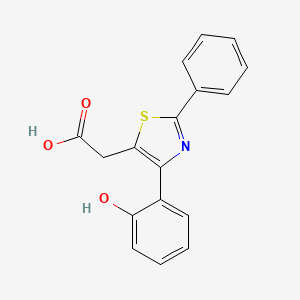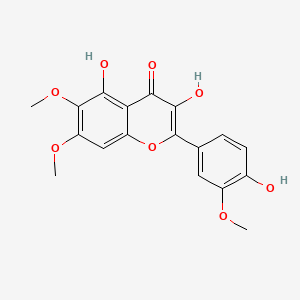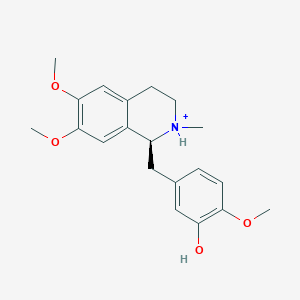
(S)-laudanine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-laudanine(1+) is the (S)-enantiomer of laudanine(1+). It is a conjugate acid of a (S)-laudanine. It is an enantiomer of a (R)-laudanine(1+).
Aplicaciones Científicas De Investigación
Interaction with Neurotransmitter Receptors
Laudanosine, a metabolite of neuromuscular-blocking drugs atracurium and cisatracurium, interacts with various neurotransmitter receptors. It has been shown to affect gamma-aminobutyric acid, opioid, and nicotinic acetylcholine receptors. This interaction has implications for understanding neurotransmitter systems and their pharmacological modulation (Fodale & Santamaria, 2002).
Neuromuscular Blocking Agent Metabolism
Studies on laudanosine have contributed to a deeper understanding of the metabolism of neuromuscular blocking agents like atracurium and cisatracurium. Research has explored how these drugs are metabolized and their systemic effects, including potential toxicities, which is vital for the safe use of these agents in clinical practice (Chiodini et al., 2001).
Biosynthesis Pathways
Research involving (S)-laudanine has contributed to understanding the biosynthesis pathways of certain alkaloids. For example, studies have elucidated the pathway for the biosynthesis of papaverine, a key opium alkaloid, where (S)-laudanine serves as an intermediate. This information is crucial for the field of natural product chemistry and pharmacognosy (Han et al., 2010).
Cardiovascular and Neurological Effects
Laudanosine's cardiovascular and neurological effects have been studied in various animal models. These studies have provided insights into the pharmacological properties of laudanosine, including its potential to cause convulsions and affect cardiovascular function. Such research is essential for understanding the safety profile of drugs metabolized into laudanosine (Chapple et al., 1987).
Pharmacokinetic Studies
Pharmacokinetic studies of drugs related to (S)-laudanine, like atracurium and its isomers, help in understanding how these drugs are processed in the body, including their metabolism and excretion. This information is critical for optimizing dosages and minimizing adverse effects in clinical settings (Lien et al., 1996).
Propiedades
Nombre del producto |
(S)-laudanine(1+) |
|---|---|
Fórmula molecular |
C20H26NO4+ |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
5-[[(1S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/p+1/t16-/m0/s1 |
Clave InChI |
MPYHGNAJOKCMAQ-INIZCTEOSA-O |
SMILES isomérico |
C[NH+]1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC |
SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
SMILES canónico |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





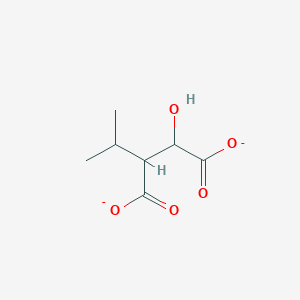

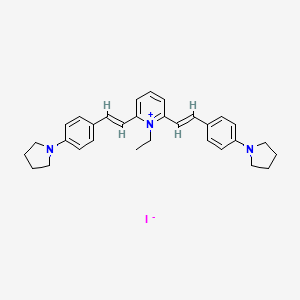
![8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-methylbut-2-enoate](/img/structure/B1236892.png)
